Taxicatin

Overview

Description

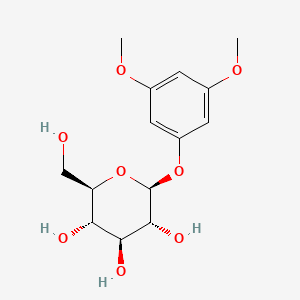

Taxicatin is a naturally occurring compound with the molecular formula C14H20O8 and a molecular weight of 316.30 g/mol . . This compound is derived from the leaves of the Taxus baccata plant . This compound is known for its unique chemical structure and significant biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Taxicatin can be synthesized from 3,5-dimethoxyphenol and α-acetobromoglucose . The reaction involves the formation of a glycosidic bond between the phenolic hydroxyl group of 3,5-dimethoxyphenol and the anomeric carbon of α-acetobromoglucose. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the leaves of Taxus baccata . The leaves are first dried and then subjected to solvent extraction using solvents like ethyl acetate or methanol . The extract is then purified using techniques such as column chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Taxicatin undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride .

Substitution: Substitution reactions involving this compound typically use halogenating agents like thionyl chloride or phosphorus tribromide .

Major Products: The major products formed from these reactions include oxidized derivatives , reduced forms , and halogenated compounds .

Scientific Research Applications

Chemical Applications

Synthesis Precursor

Taxicatin is utilized as a precursor in the synthesis of various organic compounds. Its unique chemical structure allows it to serve as a building block in the development of more complex molecules, particularly in medicinal chemistry where novel drug candidates are synthesized.

Biological Applications

Plant Metabolism and Defense Mechanisms

Research indicates that this compound plays a significant role in plant metabolism and defense mechanisms. It has been studied for its potential to enhance resistance against pathogens and pests, thereby contributing to agricultural biotechnology.

Medical Applications

Cytotoxic Properties

this compound has been investigated for its cytotoxic properties, particularly in cancer treatment. Studies suggest that this compound inhibits cellular mitosis, which can impede the proliferation of tumor cells. Its mechanism of action involves interaction with cellular proteins and enzymes, disrupting normal cellular functions and leading to apoptosis in cancerous cells.

Case Study: Cancer Treatment

In a notable study, this compound was shown to inhibit the growth of glioblastoma multiforme cells in vitro, demonstrating potential as a therapeutic agent for this aggressive form of brain cancer . The compound's ability to promote autophagy and inhibit pathways such as mTOR/PI3K further underscores its therapeutic promise.

Industrial Applications

Pharmaceutical Production

this compound is also utilized in the pharmaceutical industry, particularly in the formulation of anticancer drugs. The compound's natural origin and efficacy make it an attractive candidate for developing new therapies that leverage its biological activities.

Cosmetic Formulations

In cosmetics, this compound is incorporated due to its antioxidant and anti-inflammatory properties. It enhances the stability and effectiveness of various formulations aimed at skin health.

Mechanism of Action

Taxicatin exerts its effects through various molecular targets and pathways. It is known to inhibit cellular mitosis, thereby impeding the proliferation of aberrant tumor cells. The compound interacts with cellular proteins and enzymes, disrupting their normal function and leading to cell death. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation .

Comparison with Similar Compounds

Taxicatin is unique due to its specific chemical structure and biological activities. Similar compounds include:

Biological Activity

Taxicatin, a compound derived from the Taxus genus, particularly Taxus baccata, has garnered significant attention in scientific research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is structurally classified as a taxane, a group of compounds known for their complex ring structures and significant pharmacological properties. The unique chemical structure of this compound contributes to its biological activities, particularly in cancer treatment and other therapeutic applications.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Inhibition of Mitosis : this compound disrupts cellular mitosis by interacting with tubulin, preventing the formation of spindle fibers necessary for cell division. This leads to mitotic arrest and subsequent apoptosis in cancer cells.

- Cytotoxicity : The compound has demonstrated cytotoxic properties against various tumor cell lines, making it a candidate for anticancer therapies. Its ability to induce apoptosis through various pathways, including the activation of pro-apoptotic genes and inhibition of anti-apoptotic factors, has been documented .

- Synergistic Effects : Research indicates that this compound can enhance the efficacy of other chemotherapeutic agents when used in combination therapies. For instance, studies have shown that combining this compound with extracts from other Taxus species can improve the pharmacokinetic profiles and therapeutic outcomes in cancer treatment .

Biological Activities

This compound's biological activities extend beyond anticancer effects:

- Antioxidant Properties : The compound exhibits antioxidant activity, which can help mitigate oxidative stress and inflammation in various biological systems .

- Antimicrobial Effects : Some studies suggest that this compound possesses antimicrobial properties, making it a potential candidate for developing new antimicrobial agents .

Case Studies

Several case studies highlight the implications of this compound's biological activities:

- Case Study on Taxus Poisoning : A study documented five fatal cases of poisoning linked to ingestion of Taxus spp., emphasizing the toxicological risks associated with compounds derived from these plants. This underscores the need for careful consideration of dosage and administration routes when using this compound in therapeutic contexts .

- Clinical Applications : Research has explored the use of this compound in combination with paclitaxel (another taxane) to enhance anticancer efficacy. In animal models, co-administration led to improved distribution and increased cytotoxicity against tumor cells .

Comparative Analysis with Similar Compounds

| Compound | Source | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Taxus baccata | Antitumor, antioxidant | Inhibits mitosis, induces apoptosis |

| Paclitaxel | Taxus brevifolia | Antitumor | Promotes tubulin polymerization, prevents spindle formation |

| Docetaxel | Synthetic | Antitumor | Similar to paclitaxel but with different pharmacokinetics |

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O8/c1-19-7-3-8(20-2)5-9(4-7)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTIMXKVYWJWHE-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-71-1 | |

| Record name | Taxicatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAXICATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B34E0338PZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.